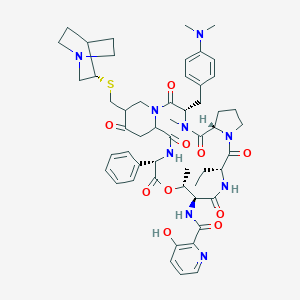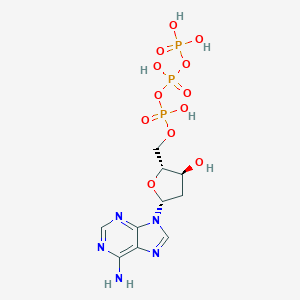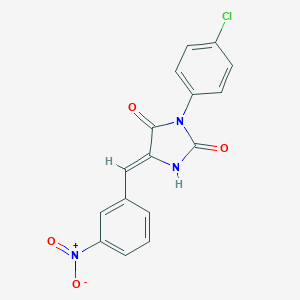
Quinupristin
概要
説明
キヌプリスチンは、プリスティナマイシンIから誘導されたストレプトグラミン系抗生物質です。 主にダルホプリスチンとの併用で、バンコマイシン耐性腸球菌faeciumによる重症感染症と、複雑な皮膚および皮膚構造の感染症の治療に使用されます 。 この組み合わせは、シナージッドという商品名で販売されています .
作用機序
キヌプリスチンは、細菌リボソームにおけるタンパク質合成の遅相を阻害することによって、抗菌効果を発揮します。 50Sリボソームサブユニットに結合し、ポリペプチド鎖の伸長を阻害し、不完全な鎖が放出される原因となります 。 この作用により、細菌細胞の死または静止状態が引き起こされます。
準備方法
キヌプリスチンは、一連の化学反応によってプリスティナマイシンIから合成されます。 工業生産には、プリスティナマイシンIを産生するストレプトマイセスプリスティナエスピラリスの発酵が含まれ、その後化学的に修飾されてキヌプリスチンが得られます 。 反応条件には、通常、変換を促進するために特定の溶媒と触媒の使用が含まれます。
化学反応解析
キヌプリスチンは、次のようなさまざまな化学反応を受けます。
酸化: キヌプリスチンは、酸化されてさまざまな代謝産物を生成することができます。
還元: 特定の条件下で還元して、他の誘導体を生成することができます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、通常、抗菌活性を保持する活性代謝産物です .
化学反応の分析
Quinupristin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the functional groups present in its structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions are typically active metabolites that retain antibacterial activity .
科学的研究の応用
キヌプリスチンは、科学研究において幅広い用途があります。
化学: ストレプトグラミン系抗生物質の合成と修飾を研究するためのモデル化合物として使用されます。
生物学: キヌプリスチンは、細菌の耐性機構と新しい抗生物質の開発を調査するために使用されます。
類似化合物との比較
キヌプリスチンは、ダルホプリスチンやプリスティナマイシンなどの他のストレプトグラミン系抗生物質と比較されることが多いです。 キヌプリスチンとダルホプリスチンは併用して相乗効果を得るために使用されますが、プリスティナマイシンは単独で使用されます。 キヌプリスチンとダルホプリスティンの組み合わせは、他のストレプトグラミン系抗生物質では効果的に治療できない、バンコマイシン耐性腸球菌faeciumによる感染症を治療できる点が特徴です .
類似の化合物には以下が含まれます。
ダルホプリスチン: キヌプリスチンとの併用で使用される別のストレプトグラミン系抗生物質。
プリスティナマイシン: キヌプリスチンが誘導された親化合物。
ビージナマイシン: 獣医学で使用される関連するストレプトグラミン系抗生物質.
キヌプリスティンのユニークな点は、ダルホプリスチンとの組み合わせであり、これが抗菌活性を強化し、作用スペクトルを広げています .
特性
IUPAC Name |
N-[25-(1-azabicyclo[2.2.2]octan-3-ylsulfanylmethyl)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67N9O10S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHRRGMBUAHGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H67N9O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1022.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The site of action of quinupristin and dalfopristin is the bacterial ribosome. Dalfopristin has been shown to inhibit the early phase of protein synthesis while quinupristin inhibits the late phase of protein synthesis. Synercid is bactericidal against isolates of methicillin-susceptible and methicillin-resistant staphylococci. The mode of action of Synercid differs from that of other classes of antibacterial agents such as beta-lactams, aminoglycosides, glycopeptides, quinolones, macrolides, lincosamides and tetracyclines. Therefore, there is no cross resistance between Synercid and these agents when tested by the minimum inhibitory concentration (MIC) method., The unique mechanism of action for quinupristin and dalfopristin is inhibition of the late (peptide chain elongation inhibition) and early (peptidyl transferase inhibition and resultant conformational changes) phases of protein synthesis, respectively, by binding at different sites on the 50S subunit of the bacterial ribosome. Antagonism of beta-lactams, aminoglycosides, glycopeptides, quinolones, macrolides, lincosamides, or tetracyclines has not occurred in vitro., The bacterial ribosome is a primary target of several classes of antibiotics. Investigation of the structure of the ribosomal subunits in complex with different antibiotics can reveal the mode of inhibition of ribosomal protein synthesis. Analysis of the interactions between antibiotics and the ribosome permits investigation of the specific effect of modifications leading to antimicrobial resistances. Streptogramins are unique among the ribosome-targeting antibiotics because they consist of two components, streptogramins A and B, which act synergistically. Each compound alone exhibits a weak bacteriostatic activity, whereas the combination can act bactericidal. The streptogramins A display a prolonged activity that even persists after removal of the drug. However, the mode of activity of the streptogramins has not yet been fully elucidated, despite a plethora of biochemical and structural data. RESULTS: The investigation of the crystal structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with the clinically relevant streptogramins quinupristin and dalfopristin reveals their unique inhibitory mechanism. Quinupristin, a streptogramin B compound, binds in the ribosomal exit tunnel in a similar manner and position as the macrolides, suggesting a similar inhibitory mechanism, namely blockage of the ribosomal tunnel. Dalfopristin, the corresponding streptogramin A compound, binds close to quinupristin directly within the peptidyl transferase centre affecting both A- and P-site occupation by tRNA molecules. The crystal structure indicates that the synergistic effect derives from direct interaction between both compounds and shared contacts with a single nucleotide, A2062. Upon binding of the streptogramins, the peptidyl transferase centre undergoes a significant conformational transition, which leads to a stable, non-productive orientation of the universally conserved U2585. Mutations of this rRNA base are known to yield dominant lethal phenotypes. It seems, therefore, plausible to conclude that the conformational change within the peptidyl transferase centre is mainly responsible for the bactericidal activity of the streptogramins and the post-antibiotic inhibition of protein synthesis. | |
| Details | PMID:15059283, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC400760, Harms JM et al; BMC Biol 1 (April): 2-4 (2004) | |
| Record name | Quinupristin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to slightly yellow powder, White crystals in combination with methanol | |
CAS No. |
120138-50-3 | |
| Record name | Quinupristin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
approximately 200 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1390 | |
| Record name | Quinupristin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does quinupristin exert its antibacterial effect?
A1: this compound binds to the 50S ribosomal subunit of bacteria, specifically at a site distinct from dalfopristin's binding site. [] This binding inhibits bacterial protein synthesis. [, ]
Q2: What makes the combination of this compound and dalfopristin synergistic?
A2: Both this compound and dalfopristin inhibit protein synthesis, but their binding to different sites on the 50S ribosomal subunit results in a synergistic effect. This dual binding significantly enhances the inhibition of protein synthesis compared to either compound alone. [, , ]
Q3: Does this compound exhibit a post-antibiotic effect?
A3: Yes, this compound/dalfopristin demonstrates a post-antibiotic effect (PAE) ranging from 0.92 to 7.07 hours against various gram-positive organisms, including Staphylococcus aureus, Enterococcus faecium, and Streptococcus pneumoniae. This sustained inhibition of bacterial growth after drug exposure contributes to its efficacy. []
Q4: Is there information available on the molecular formula, weight, or spectroscopic data of this compound?
A4: The provided research papers primarily focus on the in vitro and in vivo activity, resistance mechanisms, and clinical efficacy of this compound/dalfopristin. They do not delve into detailed structural characterization, including molecular formula, weight, or spectroscopic data.
Q5: Are there specific recommendations regarding the material compatibility of this compound/dalfopristin for administration?
A5: this compound/dalfopristin is incompatible with sodium chloride solution and some other medications. [] Therefore, it is crucial to consult compatibility charts and guidelines for safe administration. []
Q6: What are the stability considerations for this compound/dalfopristin solutions?
A6: this compound/dalfopristin solutions, stabilized with methanesulfonic acid and maintained within a pH range of 3.5 to 5, exhibit improved stability. [] Freeze-drying is a common technique employed to preserve the stability of the formulation. []
Q7: Does this compound itself possess catalytic properties?
A7: this compound is not known to possess inherent catalytic properties. Its mechanism of action primarily involves binding to the 50S ribosomal subunit, rather than catalyzing a chemical reaction. [, ]
Q8: How do structural modifications of this compound affect its activity?
A9: While the research papers don't extensively discuss specific structural modifications, they highlight that this compound's interaction with the 50S ribosomal subunit is crucial for its activity. [, ] Any alteration affecting this binding could impact its potency and efficacy.
Q9: What formulation strategies are employed to enhance the stability, solubility, or bioavailability of this compound/dalfopristin?
A10: The use of methanesulfonic acid as a stabilizer and maintaining a specific pH range during formulation contribute to the stability of this compound/dalfopristin solutions. [] Freeze-drying is also a common method for enhancing its stability in a pharmaceutical preparation. []
Q10: What is the pharmacokinetic profile of this compound/dalfopristin?
A12: Following intravenous administration, this compound/dalfopristin demonstrates a linear correlation between dose and mean area under the curve. [] The mean half-life ranges from 1.27 to 1.53 hours, indicating a relatively rapid elimination from the bloodstream. []
Q11: How does peritoneal dialysis affect the pharmacokinetics of this compound/dalfopristin?
A13: Studies in patients undergoing continuous ambulatory peritoneal dialysis revealed no significant differences in the pharmacokinetic parameters of this compound and dalfopristin compared to healthy individuals. [] This suggests that dosage adjustments may not be necessary in this patient population.
Q12: Against which pathogens does this compound/dalfopristin show efficacy?
A14: this compound/dalfopristin displays potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococcus faecium (VREF), and penicillin-resistant Streptococcus pneumoniae. [, , , , , , , , , , ]
Q13: Are there differences in the activity of this compound/dalfopristin against different Enterococcus species?
A15: this compound/dalfopristin exhibits higher activity against E. faecium compared to E. faecalis. [, , , , ] This difference highlights the importance of accurate species identification for appropriate treatment decisions.
Q14: What are the in vivo efficacy results of this compound/dalfopristin?
A16: Clinical trials and case reports show promising results for this compound/dalfopristin in treating severe infections caused by multidrug-resistant gram-positive bacteria, including MRSA and VREF. [, , , , , , ]
Q15: What are the known mechanisms of resistance to this compound/dalfopristin?
A17: Resistance mechanisms include enzymatic inactivation of this compound by virginiamycin B lyase (Vgb) and mutations in the L22 ribosomal protein affecting the binding of streptogramins. [, , ]
Q16: Is there cross-resistance between this compound/dalfopristin and other antibiotics?
A18: The use of virginiamycin, another streptogramin, in poultry has raised concerns about cross-resistance with this compound/dalfopristin. [] While the prevalence in humans remains low, it underscores the need for monitoring and prudent antibiotic use.
Q17: Can exposure to other streptogramins like virginiamycin contribute to this compound/dalfopristin resistance?
A19: Yes, studies have shown that virginiamycin use in poultry can select for E. faecium strains resistant to this compound/dalfopristin. [] While the prevalence of such resistant strains in humans remains relatively low, it highlights the potential risk of cross-resistance arising from the use of streptogramins in animals.
Q18: What are the common adverse events associated with this compound/dalfopristin?
A20: The most frequently reported adverse events include arthralgia, myalgia, and phlebitis at the infusion site. [, ] Appropriate administration techniques and monitoring can help minimize these effects.
Q19: What analytical methods are used to determine the concentration of this compound/dalfopristin?
A23: Researchers utilized high-performance liquid chromatography (HPLC) to assess the properties and stability of freeze-dried this compound/dalfopristin formulations. [] This technique enables accurate quantification of the drug in various matrices.
Q20: What is known about the dissolution and solubility of this compound/dalfopristin?
A25: The development of a water-soluble formulation for this compound/dalfopristin was crucial for its clinical application as an injectable antibiotic. [] Specific details regarding its dissolution rate and solubility in various media are not extensively discussed in the provided research.
Q21: What measures ensure the quality and consistency of this compound/dalfopristin?
A26: As a pharmaceutical product, this compound/dalfopristin undergoes rigorous quality control procedures during manufacturing to ensure consistency, safety, and efficacy. [] Although specific details are not provided in the research papers, these processes adhere to strict regulatory standards.
Q22: Are there studies on the immunogenicity, drug transporter interactions, or biodegradability of this compound/dalfopristin?
A22: While these aspects are important considerations for any drug, the provided research focuses on the antibacterial activity, clinical efficacy, and resistance mechanisms of this compound/dalfopristin. Information on immunogenicity, drug transporter interactions, or biodegradability is not included in these papers.
Q23: What are the alternatives to this compound/dalfopristin?
A28: The research emphasizes the importance of this compound/dalfopristin as a valuable treatment option for multidrug-resistant Gram-positive infections, especially when other antibiotics are ineffective. [, ] While alternative antibiotics might be considered, their efficacy may vary depending on the specific bacterial strain and resistance mechanisms involved.
Q24: Are there historical milestones in the development of this compound/dalfopristin?
A29: this compound/dalfopristin represents the first injectable streptogramin antibiotic, marking a significant milestone in the fight against antibiotic resistance. [] Its development and subsequent approval for clinical use expanded the treatment options for challenging Gram-positive infections.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)
![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)



